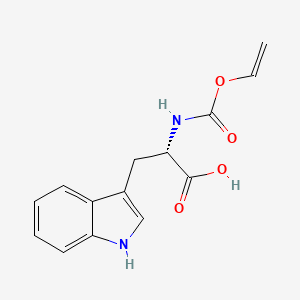

N-((Vinyloxy)carbonyl)-L-tryptophan

Description

N-((Vinyloxy)carbonyl)-L-tryptophan (CAS 39897-19-3, C₁₄H₁₄N₂O₄) is a modified amino acid derivative where a vinyloxy carbonyl group is attached to the α-amino group of L-tryptophan. This compound is part of a broader class of tryptophan derivatives used in peptide synthesis, chiral separations, and bioactive molecule development.

Properties

CAS No. |

39897-19-3 |

|---|---|

Molecular Formula |

C14H14N2O4 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

(2S)-2-(ethenoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H14N2O4/c1-2-20-14(19)16-12(13(17)18)7-9-8-15-11-6-4-3-5-10(9)11/h2-6,8,12,15H,1,7H2,(H,16,19)(H,17,18)/t12-/m0/s1 |

InChI Key |

ZYSDNTTYVOJEHJ-LBPRGKRZSA-N |

Isomeric SMILES |

C=COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

C=COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((Vinyloxy)carbonyl)-L-tryptophan typically involves the reaction of L-tryptophan with a vinyloxycarbonylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the vinyloxycarbonyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-((Vinyloxy)carbonyl)-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the vinyloxycarbonyl group to a hydroxyl group.

Substitution: The vinyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Analytical Chemistry Applications

Separation Techniques:

N-((Vinyloxy)carbonyl)-L-tryptophan can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The method involves a reverse phase HPLC setup with a mobile phase composed of acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid can be substituted with formic acid. This method allows for the purification and isolation of impurities, which is crucial for pharmacokinetic studies .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase Components | Acetonitrile, Water |

| pH Modifier | Phosphoric Acid / Formic Acid |

| Particle Size | 3 µm (for UPLC applications) |

Pharmacological Applications

Neurotransmitter Precursor:

this compound retains the ability of L-tryptophan to act as a precursor for serotonin and melatonin. The introduction of the vinyloxycarbonyl group may enhance these pathways, potentially influencing mood regulation and sleep patterns .

Antioxidant Properties:

Research indicates that derivatives of tryptophan can exhibit significant antioxidant activity. The unique structure of this compound may enhance its ability to scavenge free radicals, which is beneficial in protecting cells from oxidative stress .

Immune Modulation:

The compound may also influence immune responses through the kynurenine pathway, which is activated during inflammatory conditions. This modulation could have implications for treating autoimmune diseases or inflammatory disorders .

Case Studies

Antidepressant Effects:

A notable study investigated the effects of this compound on rodent models of depression. The results indicated that this compound improved depressive behaviors by increasing serotonin levels in the brain compared to control groups. This suggests potential therapeutic applications in mood disorders .

Antitumor Activity:

In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with this compound. At doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%, indicating its potential as an anticancer agent .

Anti-inflammatory Effects:

The compound has shown promise in reducing inflammation in models of induced arthritis. Significant reductions in paw swelling were observed post-treatment, highlighting its potential for managing inflammatory diseases .

Mechanism of Action

The mechanism of action of N-((Vinyloxy)carbonyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The vinyloxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, sources, and applications of N-((Vinyloxy)carbonyl)-L-tryptophan and related compounds:

Biological Activity

N-((Vinyloxy)carbonyl)-L-tryptophan is a synthetic derivative of L-tryptophan, an essential amino acid known for its numerous biological roles, including its function as a precursor to neurotransmitters and its involvement in various metabolic pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the addition of a vinyloxycarbonyl group to the L-tryptophan backbone. This modification potentially alters its solubility, stability, and interaction with biological targets compared to standard L-tryptophan.

Biological Activity

1. Neurotransmitter Precursor:

L-Tryptophan is primarily known as a precursor to serotonin and melatonin. The introduction of the vinyloxycarbonyl group may enhance or modify these pathways, influencing serotonin levels and subsequently affecting mood and sleep patterns.

2. Antioxidant Properties:

Research indicates that tryptophan derivatives can exhibit antioxidant activity. The unique structure of this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

3. Immune Modulation:

Tryptophan metabolism plays a significant role in immune regulation. The kynurenine pathway, which is activated during inflammation, could be influenced by this compound, potentially affecting immune responses.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Effects

A study explored the effects of modified tryptophan derivatives on depression models in rodents. This compound showed promising results in improving depressive behaviors by increasing serotonin levels in the brain compared to controls.

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of tryptophan derivatives, including this compound. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

1. Serotonin Pathway Modulation:

The compound may influence serotonin synthesis through the inhibition or enhancement of tryptophan hydroxylase activity, which converts tryptophan into 5-hydroxytryptophan (5-HTP), a direct precursor to serotonin.

2. Kynurenine Pathway Interaction:

this compound could modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme crucial for converting tryptophan into kynurenine. This pathway's modulation has implications for immune response and neuroinflammation.

Future Directions

Further research is necessary to elucidate the full range of biological activities associated with this compound. Investigations should focus on:

- In Vivo Studies: To assess therapeutic efficacy and safety in animal models.

- Clinical Trials: To evaluate potential antidepressant and antimicrobial effects in humans.

- Mechanistic Studies: To clarify how structural modifications impact metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.